N-(2,6-Dimethylphenyl)-2-[2-(2-ethoxyethoxy)ethoxy]acetamide
Description
N-(2,6-Dimethylphenyl)-2-[2-(2-ethoxyethoxy)ethoxy]acetamide is an organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a phenyl ring substituted with two methyl groups, an acetamide group, and a triethoxy chain
Properties
CAS No. |
62593-60-6 |
|---|---|
Molecular Formula |
C16H25NO4 |
Molecular Weight |
295.37 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-(2-ethoxyethoxy)ethoxy]acetamide |
InChI |
InChI=1S/C16H25NO4/c1-4-19-8-9-20-10-11-21-12-15(18)17-16-13(2)6-5-7-14(16)3/h5-7H,4,8-12H2,1-3H3,(H,17,18) |
InChI Key |
VGMMUQOKYTYQPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCC(=O)NC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-[2-(2-ethoxyethoxy)ethoxy]acetamide typically involves the reaction of 2,6-dimethylaniline with 2-[2-(2-ethoxyethoxy)ethoxy]acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity. The purification process might involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-[2-(2-ethoxyethoxy)ethoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-[2-(2-ethoxyethoxy)ethoxy]acetamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The triethoxy chain could enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-acetamide: Lacks the triethoxy chain, which might affect its solubility and biological activity.
N-(2,6-Dimethylphenyl)-2-[2-(2-methoxyethoxy)ethoxy]acetamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Uniqueness
N-(2,6-Dimethylphenyl)-2-[2-(2-ethoxyethoxy)ethoxy]acetamide is unique due to its specific combination of functional groups, which can influence its reactivity, solubility, and potential applications. The presence of the triethoxy chain distinguishes it from simpler analogs and might confer unique properties in terms of chemical behavior and biological activity.
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